molecular formula C10H13Br2N B2403567 5-(Bromomethyl)-2-methylisoindoline hydrobromide CAS No. 2241141-83-1

5-(Bromomethyl)-2-methylisoindoline hydrobromide

Cat. No.: B2403567
CAS No.: 2241141-83-1
M. Wt: 307.029
InChI Key: CPVTZPYYELYROU-UHFFFAOYSA-N
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Description

“5-(Bromomethyl)-2-methylpyridine hydrobromide” is a compound that has been mentioned in the context of synthesis . It’s important to note that this is not the exact compound you asked for, but it shares some structural similarities.


Synthesis Analysis

A paper discusses the synthesis of a similar compound, “5-methyl-3-(bromomethyl)pyridine hydrobromide”, using 5-methylnicotinic acid as the starting material . The overall yield was reported to be 65.9%. This method was praised for being simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For instance, “5-(Bromomethyl)-2-methylpyridine hydrobromide” has a linear formula of C7H9Br2N .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “5-methyl-3-(bromomethyl)pyridine” is a key intermediate in the synthesis of rupatadine . It’s also been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show increased activity against certain diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For “5-(Bromomethyl)-2-methylpyridine hydrobromide”, it’s known to be a solid under normal conditions .

Scientific Research Applications

Synthesis of Key Intermediates

5-(Bromomethyl)-2-methylisoindoline hydrobromide plays a crucial role in the synthesis of various intermediates for chemical compounds. For instance, it is a key intermediate in the synthesis of rupatadine, a drug with significant therapeutic importance. The preparation method of this intermediate highlights its efficiency and environmental friendliness, as demonstrated by Guo, Lu, and Wang (2015) (Guo, Lu, & Wang, 2015).

Role in Anticancer Drug Synthesis

Another notable application of this compound is in the synthesis of compounds that inhibit thymidylate synthase, an enzyme involved in DNA replication. This inhibition is crucial in developing certain anti-cancer drugs, as described in the study by Cao Sheng-li (2004) (Cao Sheng-li, 2004).

Development of Polyelectrolytes

The compound is also used in the synthesis of hyperbranched polyelectrolytes, which have various applications in material science. Monmoton et al. (2008) researched the synthesis of these polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide, demonstrating the compound's versatility in polymer chemistry (Monmoton et al., 2008).

Ligand Preparation for Metal Salt Binding

Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) explored using 3-bromomethyl-5-t-butylsalicylaldehyde, a related compound, for the synthesis of piperazine-containing heteroditopic ligands. These ligands are used for binding metal salts, indicating the role of such bromomethyl compounds in coordination chemistry (Wang et al., 2006).

Prodrug System Development

The compound has potential in developing prodrug systems for selective drug delivery to hypoxic tissues, as illustrated by Parveen, Naughton, Whish, and Threadgill (1999). They highlighted the efficient reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with an anion derived from 5-bromoisoquinolin-1-one, leading to a possible prodrug system (Parveen et al., 1999).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For a similar compound, “4-(Bromomethyl)pyridine hydrobromide”, it’s known to cause skin irritation and may cause respiratory irritation .

Properties

IUPAC Name

5-(bromomethyl)-2-methyl-1,3-dihydroisoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.BrH/c1-12-6-9-3-2-8(5-11)4-10(9)7-12;/h2-4H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVTZPYYELYROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241141-83-1
Record name 5-(bromomethyl)-2-methyl-2,3-dihydro-1H-isoindole hydrobromide
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